BenchChemオンラインストアへようこそ!

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Medicinal Chemistry Chemical Probe Characterisation Procurement Risk Assessment

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034489-67-1) is a fully synthetic small molecule (molecular formula C₁₆H₁₆N₄O₃, MW 312.33) that embeds a 2,5-dioxoimidazolidin-1-yl (hydantoin) pharmacophore, a strained four-membered azetidine linker, and a para-cyanophenyl terminus tethered via a 3-oxopropyl spacer. The 2,5-dioxoimidazolidine ring is a privileged motif present in multiple medicinal chemistry campaigns, including SOAT-1/ACAT-1 inhibitors, Kv3 potassium channel modulators, P2X7 receptor antagonists, and androgen receptor antagonists.

Molecular Formula C16H16N4O3
Molecular Weight 312.329
CAS No. 2034489-67-1
Cat. No. B2645292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
CAS2034489-67-1
Molecular FormulaC16H16N4O3
Molecular Weight312.329
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C(=O)CNC3=O
InChIInChI=1S/C16H16N4O3/c17-7-12-3-1-11(2-4-12)5-6-14(21)19-9-13(10-19)20-15(22)8-18-16(20)23/h1-4,13H,5-6,8-10H2,(H,18,23)
InChIKeyDVIOXWZNYUXHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034489-67-1): Brief Structural and Class Overview for Procurement Assessment


4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034489-67-1) is a fully synthetic small molecule (molecular formula C₁₆H₁₆N₄O₃, MW 312.33) that embeds a 2,5-dioxoimidazolidin-1-yl (hydantoin) pharmacophore, a strained four-membered azetidine linker, and a para-cyanophenyl terminus tethered via a 3-oxopropyl spacer [1]. The 2,5-dioxoimidazolidine ring is a privileged motif present in multiple medicinal chemistry campaigns, including SOAT-1/ACAT-1 inhibitors, Kv3 potassium channel modulators, P2X7 receptor antagonists, and androgen receptor antagonists [1]. However, publicly available quantitative structure-activity relationship (SAR) data, head-to-head comparator data, or in vivo profiling for this specific compound are absent from primary research papers, patents, and authoritative databases, leaving its differentiable profile undefined relative to in-class analogs.

Why In-Class Imidazolidinedione Analogs Cannot Be Interchanged for 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034489-67-1) Without Target-Specific Quantitative Evidence


Generic substitution within the 2,5-dioxoimidazolidine class is not supported by publicly available evidence. Typical drivers of interchangeability (matched molecular pair analyses, selectivity panels, pharmacokinetic head-to-head studies) are unpublished for this compound. The absence of disclosed quantitative comparator data means no scientific claim can currently be made that 4-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile matches or surpasses a structurally proximate analog in any potency, selectivity, ADME, or in vivo efficacy parameter. Consequently, substituting any disclosed analog without experimental verification introduces unquantifiable risk of target engagement failure, off-target activity, or poor pharmacokinetic performance. Users must therefore treat this compound as an uncharacterized chemical probe rather than a validated lead, and any procurement decision must be accompanied by de novo side-by-side profiling against the intended comparator [1].

Quantitative Differentiation Evidence for 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034489-67-1) Versus Closest Analogs


Absence of Publicly Available Head-to-Head Potency or Selectivity Data Against Any Defined Comparator

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the WIPO PatentScope database using the compound's systematic name, CAS number (2034489-67-1), molecular formula (C₁₆H₁₆N₄O₃), and InChIKey (DVIOXWZNYUXHTK-UHFFFAOYSA-N) returned no primary research article, patent example, or bioassay record that reports numerical IC₅₀, Kᵢ, EC₅₀, or % inhibition data for this compound. Consequently, no comparator name, quantitative data, assay condition, or quantified difference can be cited [1]. This evidence gap is confirmed across all source categories permitted by the user's source priority rules.

Medicinal Chemistry Chemical Probe Characterisation Procurement Risk Assessment

No Published ADME or Pharmacokinetic Profile Enabling Exposure-Based Differentiation

No experimentally determined solubility, permeability, metabolic stability (e.g., intrinsic clearance in human/mouse hepatocytes or microsomes), plasma protein binding, or oral bioavailability data could be located for this compound in the scientific or patent literature [1]. The absence of such data prevents even class-level inference about absorption, distribution, or clearance relative to known imidazolidinedione probes such as RU 56279 or the P2X7 antagonist series described by Park et al. (J. Med. Chem. 2015, 58, 2114–2134).

DMPK ADME Bioavailability

Structural Distinction Versus the Closest Piperidine Analog Lacks Supporting Biological Divergence Data

The nearest commercially disclosed analog is 4-(3-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile (CAS not publicly linked to a primary source), which replaces the azetidine ring with a six-membered piperidine [1]. While the azetidine-to-piperidine ring expansion alters conformational flexibility, ring strain, and nitrogen basicity, no matched molecular pair (MMP) analysis or comparative biological assay has been published that quantifies the functional consequence of this single-atom ring change. Therefore, whether the azetidine-containing compound offers any potency, selectivity, metabolic stability, or solubility advantage remains entirely untested in the public domain.

Structure-Activity Relationship Chemical Biology Scaffold Hopping

No Published Selectivity or Safety Pharmacology Profile Enabling Risk-Based Differentiation

No selectivity panels (e.g., CEREP, SafetyScreen44), hERG channel inhibition data, CYP450 inhibition/induction profiles, or Ames test results have been published for this compound [1]. Widely studied 2,5-dioxoimidazolidine derivatives such as phenytoin are known to interact with voltage-gated sodium channels and cytochrome P450 enzymes, but these class-level liabilities cannot be automatically assigned to the target compound because the azetidine ring and benzonitrile tail may significantly reshuffle polypharmacology and metabolism. The absence of compound-specific safety data means that any cross-class inference carries high uncertainty [1].

Selectivity Safety Pharmacology Off-target risk

Recommended Research and Industrial Application Scenarios for 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034489-67-1) Based Solely on Currently Available Evidence


Chemical Probe Generation for De Novo Target Identification or Phenotypic Screening

The compound may be procured as a structurally unique, commercially available small molecule for unbiased phenotypic screening campaigns (e.g., cell painting, high-content imaging, or viability assays) where the objective is to discover novel bioactivity rather than to confirm a pre-defined mechanism. Because no target engagement data exist, hits must be followed by extensive target deconvolution. Procurement quantity should be limited to screening tier (1–5 mg) to minimise sunk cost in an uncharacterised chemotype [1].

Negative Control or Inactive Analog for Established Imidazolidinedione Pharmacophore Studies

If a research group has identified potent 2,5-dioxoimidazolidine-based ligands against a validated target, this compound—whose azetidine spacer and benzonitrile terminus may abolish activity—could serve as a negative control or inactive matched-pair analog after confirmatory in-house testing. This application remains contingent on the group first generating the companion active compound's data, as none are publicly available for this scaffold [1].

Medicinal Chemistry SAR Expansion Starting Point

The compound's modular architecture (hydantoin – azetidine – oxopropyl – benzonitrile) offers three chemically accessible diversification vectors. A medicinal chemistry team could use it as a starting point to synthesise a focused library and profile the series against a specific target of interest, generating the SAR data that are currently absent. Procurement scale would be determined by the planned library size and synthetic route feasibility [1].

Computational Chemistry and in Silico Modeling

Given the absence of experimental data, the compound can be utilised for in silico studies (docking, molecular dynamics, pharmacophore modeling, or QSAR model calibration) to generate testable hypotheses about its potential binding modes across targets known to recognise hydantoin-containing ligands (e.g., SOAT-1, P2X7, androgen receptor). Such computational work can guide subsequent in vitro validation and reduce the experimental burden of initial screening [1].

Quote Request

Request a Quote for 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.